2-Chloro-N,N-diethylethanamine hydrochloride

概要

説明

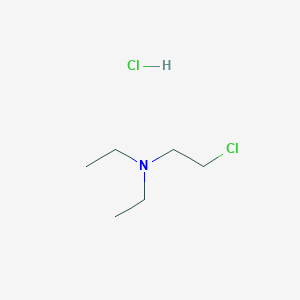

2-Chloro-N,N-diethylethanamine hydrochloride (CDEAH) is a monofunctional alkylating agent with the molecular formula C₆H₁₅Cl₂N and a molar mass of 172.09 g/mol . Structurally, it features a chloroethyl group linked to a diethylamine moiety, forming a reactive intermediate that alkylates DNA nucleobases, particularly guanine . CDEAH induces DNA adducts that require repair via PARP1-dependent base excision repair (BER) or nucleotide excision repair (NER) pathways . Its unique mechanism of action enables selective cytotoxicity in PARP1-deficient and XPA-deficient cells, making it a promising candidate for synthetic lethality strategies in cancer therapy .

CDEAH’s high water solubility enhances its pharmacokinetic profile, allowing effective use in combination therapies with PARP inhibitors like olaparib . Preclinical studies demonstrate that CDEAH inhibits tumor growth in PARP1-deficient xenografts while sparing homologous recombination (HR)-proficient cells .

準備方法

2-Chloro-N,N-diethylethanamine hydrochloride can be synthesized through the reaction of diethylamine with ethylene oxide, followed by chlorination with thionyl chloride or phosphorus trichloride . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions. Industrial production methods often employ continuous flow reactors to ensure consistent product quality and yield .

化学反応の分析

2-Chloro-N,N-diethylethanamine hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, thiols, and alcohols to form substituted products.

Alkylation Reactions: As an alkylating agent, it can introduce alkyl groups into various substrates, including nucleobases in DNA.

Hydrolysis: In the presence of water, it can hydrolyze to form diethylaminoethanol and hydrochloric acid.

Common reagents and conditions used in these reactions include bases like sodium hydroxide or potassium carbonate, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific nucleophile or substrate used but often include substituted amines, ethers, and alcohols .

科学的研究の応用

Pharmaceutical Applications

2-Chloro-N,N-diethylethanamine hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Notable applications include:

- Synthesis of Antiarrhythmics : It serves as an impurity reference material in the production of amiodarone, a critical drug used to manage arrhythmias. The compound's structure allows for modifications that enhance the efficacy of cardiac drugs .

- Production of Sedatives and Anxiolytics : The compound is involved in synthesizing drugs like flurazepam and butetamate citrate, which are used for their sedative properties .

- Research on Neurological Agents : It has been studied for its potential role in developing medications targeting neurological conditions due to its interaction with neurotransmitter systems .

Toxicological Profile

Research indicates that this compound exhibits toxicity, particularly in aquatic organisms. Studies have shown that it inhibits the growth of algae such as Anabaena variabilis and Chlorella pyrenoidosa, suggesting potential environmental impacts if released into water systems . This toxicity profile necessitates careful handling and regulation in laboratory and industrial settings.

Case Studies

-

Amiodarone Synthesis :

- A study highlighted the use of this compound in synthesizing amiodarone, focusing on optimizing reaction conditions to minimize impurities while maximizing yield. This research underlined the importance of controlling synthesis parameters to ensure drug safety and efficacy.

- Environmental Impact Assessment :

作用機序

The primary mechanism of action of 2-Chloro-N,N-diethylethanamine hydrochloride involves its role as an alkylating agent. It preferentially alkylates guanine nucleobases in DNA, forming DNA adducts that can be removed by base excision repair or nucleotide excision repair pathways . In cells deficient in poly (ADP-ribose) polymerase 1 (PARP1), these adducts lead to the formation of strand breaks, accumulation of cells in the S phase, and activation of the DNA damage response . This selective toxicity makes it a potential candidate for targeting PARP1-deficient tumors .

類似化合物との比較

Comparison with Similar Alkylating Agents

Structural and Functional Analogues

HN1 Hydrochloride (Bis(2-chloroethyl)ethylamine hydrochloride)

- Structure : Contains two chloroethyl groups attached to a central ethylamine .

- Mechanism : A bifunctional alkylator that forms interstrand DNA cross-links, leading to replication fork collapse . Unlike CDEAH, HN1 is a nitrogen mustard derivative with broader reactivity.

- Key Difference: CDEAH’s monofunctional alkylation reduces off-target effects compared to HN1’s cross-linking .

2-(Diethylamino)ethyl Chloride Hydrochloride

- Structure : Similar to CDEAH but lacks the extended ethyl chain .

- Mechanism : Functions as a chemical intermediate in organic synthesis rather than a DNA alkylator .

Temozolomide

- Structure : Imidazotetrazine prodrug that methylates DNA .

- Mechanism : Preferentially methylates guanine at the O⁶ position , repaired by MGMT (O⁶-methylguanine-DNA methyltransferase) .

- Therapeutic Use : FDA-approved for glioblastoma. Unlike CDEAH, resistance arises via MGMT overexpression .

Mechanism-Based Comparison

- PARP1 Dependency : CDEAH’s lethality in PARP1-deficient cells contrasts with cisplatin, which relies on HR deficiency .

- Safety: CDEAH’s monofunctional adducts cause fewer double-strand breaks (DSBs) than bifunctional agents like HN1 .

Pharmacokinetic and Therapeutic Advantages

- Water Solubility: CDEAH’s solubility (>100 mg/mL) exceeds that of lipophilic alkylators like temozolomide, enabling intravenous administration .

- Synergy with PARP Inhibitors : CDEAH synergizes with olaparib in XPA-deficient cells , reducing effective PARP inhibitor doses by 10-fold .

- Resistance Profile : CDEAH avoids common resistance mechanisms (e.g., MGMT overexpression or HR restoration) seen with temozolomide and cisplatin .

Research Utility

CDEAH serves as a tool compound to study:

- NER Dynamics : Its guanine adducts are repaired via transcription-coupled NER, as shown in CSB-deficient cells .

- Synthetic Lethality Screens : Identifies vulnerabilities in DNA repair-deficient cancers .

- Mutational Signatures : CDEAH’s adducts produce unique mutation profiles in HR-deficient vs. HR-proficient cells .

生物活性

2-Chloro-N,N-diethylethanamine hydrochloride, commonly referred to as DEECA, is an alkylating agent with significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry, molecular biology, and toxicology due to its ability to modify biomolecules, particularly DNA and proteins. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H15ClN

- CAS Number : 869-24-9

- Molecular Weight : 136.65 g/mol

DEECA is characterized as a monofunctional alkylating agent, which means it can transfer an alkyl group to nucleophilic sites on biomolecules, leading to structural modifications that can affect their function.

Alkylation Process

The primary mechanism through which DEECA exerts its biological effects is via alkylation. The compound preferentially reacts with nucleophilic sites on DNA, particularly the guanine nucleobases. This reaction leads to the formation of DNA adducts, which can disrupt normal DNA replication and transcription processes.

- Target Sites : Guanine nucleobases in DNA

- Biochemical Pathways Affected :

- Base Excision Repair (BER)

- Nucleotide Excision Repair (NER)

Cellular Effects

The effects of DEECA on cells are concentration-dependent:

- Low Concentrations : Induction of mild stress responses.

- High Concentrations : Significant cellular damage and apoptosis.

The compound's ability to modify DNA and proteins can lead to altered gene expression and metabolic imbalances within the cell.

In Vitro Studies

-

Cell Viability and Apoptosis :

- Research indicates that exposure to DEECA results in a dose-dependent decrease in cell viability in various cancer cell lines. The compound has been shown to induce apoptosis through the activation of caspase pathways.

- Example Study : In a study involving human cancer cell lines, DEECA treatment led to increased levels of cleaved caspases, indicating apoptotic activity .

-

DNA Damage Assessment :

- The formation of DNA adducts was confirmed using techniques such as liquid chromatography-mass spectrometry (LC-MS). These adducts were linked to mutations and genomic instability.

- Data Table :

| Concentration (µM) | % Cell Viability | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 50 | 50 | 40 |

| 100 | 20 | 75 |

- Impact on Gene Expression :

In Vivo Studies

Studies have also explored the effects of DEECA in animal models:

- Toxicological Assessments :

Applications in Medicine and Industry

DEECA's unique properties make it valuable in several applications:

- Pharmaceutical Synthesis : Used as an intermediate in the synthesis of various drugs, including anti-cancer agents.

- Research Tool : Employed in genetic research for studying DNA repair mechanisms due to its ability to induce specific types of DNA damage.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 2-Chloro-N,N-diethylethanamine hydrochloride?

The compound is typically synthesized via alkylation of 2-(diethylamino)ethanol with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃), followed by hydrochlorination. Alternatively, direct alkylation of 2-chloro-N,N-diethylethanamine with hydrochloric acid yields the hydrochloride salt. Crystallization from ethanol or acetone ensures purity .

Q. How is the compound characterized to confirm structural integrity and purity?

Key methods include:

- Melting Point Analysis : Reported range 208–212°C (lit. 208–210°C) .

- Spectroscopy : ¹H/¹³C NMR and FT-IR to verify amine and chloride functional groups.

- Elemental Analysis : Confirms C, H, N, and Cl content (e.g., C₆H₁₅Cl₂N, MW 172.09) .

- Loss on Drying : ≤1% indicates minimal residual solvents .

Q. What physicochemical properties are critical for experimental design?

- Solubility : Highly soluble in polar solvents (water, ethanol, methanol) but insoluble in non-polar solvents.

- Hygroscopicity : Requires anhydrous storage to prevent degradation.

- Thermal Stability : Decomposes above 212°C, necessitating controlled heating during reactions .

Advanced Research Questions

Q. How can conflicting melting point data (e.g., 208–210°C vs. 208–212°C) be resolved?

Discrepancies may arise from purity levels, polymorphic forms, or measurement techniques. To resolve:

- Perform Differential Scanning Calorimetry (DSC) for precise thermal profiles.

- Compare with reference standards (e.g., USP/EP monographs) and validate via HPLC-UV to rule out impurities .

Q. What advanced analytical techniques are used to detect trace impurities in the compound?

- HPLC-MS/MS : Identifies impurities at ppm levels, such as unreacted 2-(diethylamino)ethanol or chlorinated byproducts.

- ICP-OES : Quantifies residual metal catalysts (e.g., Fe, Ni) from synthesis.

- Karl Fischer Titration : Measures water content (<0.5% w/w) to assess hygroscopicity .

Q. What challenges arise when using this compound as an intermediate in multi-step syntheses?

- Reactivity Control : The β-chloroethyl group is prone to nucleophilic substitution, requiring inert atmospheres (N₂/Ar) to avoid side reactions.

- Purification Complexity : Co-products like triethylamine hydrochloride necessitate column chromatography or recrystallization.

- Stability in Aqueous Media : Hydrolysis to 2-(diethylamino)ethanol occurs in prolonged aqueous conditions; use aprotic solvents (e.g., DMF, THF) for stability .

Q. Methodological Considerations

- Synthetic Optimization : Replace thionyl chloride with less hazardous reagents (e.g., oxalyl chloride) to improve safety .

- Scale-Up Strategies : Monitor exothermic reactions (e.g., alkylation) using adiabatic calorimetry to prevent thermal runaway .

- Analytical Cross-Validation : Combine NMR, HPLC, and elemental analysis to address data contradictions .

特性

IUPAC Name |

2-chloro-N,N-diethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClN.ClH/c1-3-8(4-2)6-5-7;/h3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGSWDIQBBZLLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100-35-6 (Parent) | |

| Record name | 1-Chloro-2-(diethylamine)ethane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000869249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1029203 | |

| Record name | 1-Chloro-2-(diethylamine)ethane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan powder; [MSDSonline] | |

| Record name | 1-Chloro-2-(diethylamine)ethane hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4818 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

869-24-9 | |

| Record name | 2-(Diethylamino)ethyl chloride hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2-(diethylamine)ethane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000869249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 869-24-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, 2-chloro-N,N-diethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-2-(diethylamine)ethane hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroethyldiethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCY6EQT3WA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLORO-2-(DIETHYLAMINE)ETHANE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。